
4-Bromo-6-phénéthylpyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse organique
4-Bromo-6-phénéthylpyrimidine: est un intermédiaire précieux en synthèse organique. Son atome de brome peut agir comme un bon groupe partant, permettant diverses réactions de substitution pour introduire différents groupes fonctionnels . Cela en fait un bloc de construction polyvalent pour la construction de molécules organiques complexes.
Recherche pharmaceutique
En recherche pharmaceutique, les dérivés de This compound ont été explorés pour leurs propriétés médicinales potentielles. Les dérivés de pyrimidine sont connus pour présenter un large éventail d'activités biologiques, notamment des effets anti-inflammatoires, antimicrobiens et antitumoraux .
Science des matériaux
Ce composé peut être utilisé en science des matériaux, notamment dans la synthèse de matériaux électroniques organiques. Le cycle pyrimidine peut contribuer aux propriétés électroniques des matériaux, ce qui le rend utile dans le développement de semi-conducteurs organiques .
Chimie agricole
Les dérivés de pyrimidine, y compris ceux dérivés de This compound, peuvent servir d'herbicides ou de pesticides. Leur diversité structurale permet la conception de composés ayant des modes d'action spécifiques contre divers ravageurs .
Enseignement de la chimie
En raison de sa réactivité et de l'importance des dérivés de pyrimidine dans divers domaines, This compound peut être utilisé dans les milieux éducatifs pour démontrer des concepts clés en chimie organique et en synthèse .
Recherche biochimique
En recherche biochimique, les pyrimidines halogénées comme This compound sont utilisées comme analogues pour étudier le métabolisme des nucléosides et la synthèse de l'ADN. Ils peuvent également être utilisés pour créer des nucléosides marqués fluorescents pour les applications de biologie moléculaire .
Mécanisme D'action
Target of Action
4-Bromo-6-phenethylpyrimidine is a pyrimidine derivative . Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Mode of Action
It is known that the 4-bromo atom in the para position of the n1 side chain of the phenyl ring is responsible for interaction with the t315l mutant . This suggests that 4-Bromo-6-phenethylpyrimidine may interact with its targets through a specific structural configuration.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological and pharmacological activities . These six-membered 1,3-diazine ring-containing compounds are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Pharmacokinetics
It is known that the synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives . This suggests that the ADME properties of 4-Bromo-6-phenethylpyrimidine may be influenced by its specific structural configuration.
Result of Action
It is known that pyrimidine derivatives have been designed and developed for their anticancer activity . This suggests that 4-Bromo-6-phenethylpyrimidine may have potential anticancer effects.
Analyse Biochimique
Biochemical Properties
4-Bromo-6-phenethylpyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is essential for the de novo synthesis of pyrimidines . The compound’s bromine atom and phenethyl group contribute to its binding affinity and specificity towards these enzymes. Additionally, 4-Bromo-6-phenethylpyrimidine can form hydrogen bonds and π-π interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 4-Bromo-6-phenethylpyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-6-phenethylpyrimidine can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This modulation can lead to alterations in cell proliferation and apoptosis. Furthermore, the compound’s impact on gene expression can result in changes in the production of key metabolic enzymes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Bromo-6-phenethylpyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of dihydroorotate dehydrogenase by binding to its active site, preventing the enzyme from catalyzing its reaction . Additionally, 4-Bromo-6-phenethylpyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-6-phenethylpyrimidine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to 4-Bromo-6-phenethylpyrimidine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-phenethylpyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced cell proliferation or metabolic activity . At higher doses, it can induce toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, where a specific dosage range results in significant biological responses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-Bromo-6-phenethylpyrimidine is involved in various metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of key metabolites, impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-Bromo-6-phenethylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by nucleoside transporters, facilitating its uptake and distribution within cells . Once inside the cell, 4-Bromo-6-phenethylpyrimidine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Bromo-6-phenethylpyrimidine is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 4-Bromo-6-phenethylpyrimidine can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect metabolic processes and energy production .
Propriétés
IUPAC Name |
4-bromo-6-(2-phenylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZCGJQDDACDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




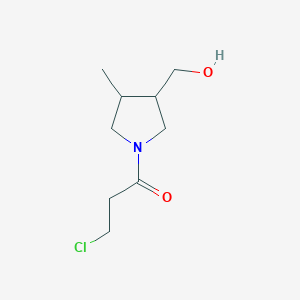

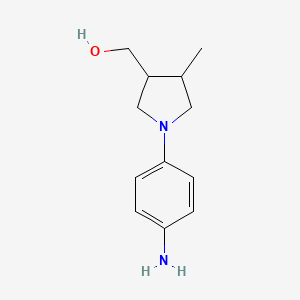
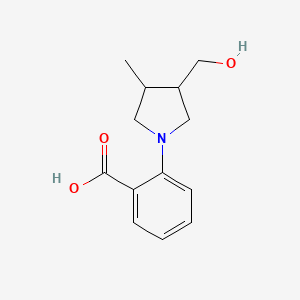
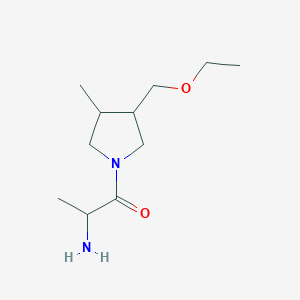
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)





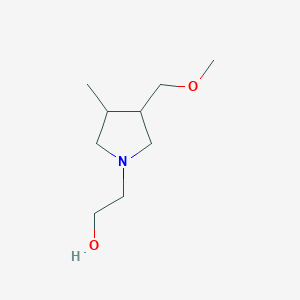
![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)